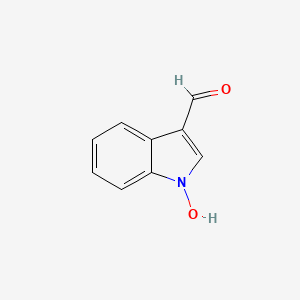

1-Hydroxyindole-3-carbaldehyde

Vue d'ensemble

Description

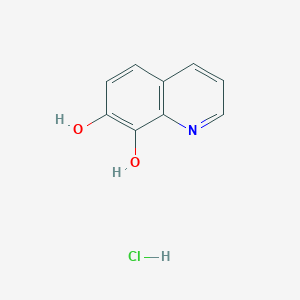

1-Hydroxyindole-3-carbaldehyde, also known as Indole-3-carbaldehyde (I3A), is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus . It plays an important role in pathogen defense in cruciferous plants . It is a biologically active metabolite that acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity .

Molecular Structure Analysis

The molecular structure of this compound is closely related to that of indole-3-carbaldehyde. The indole ring system is a ubiquitous heterocycle in nature, and it has long inspired organic synthesis chemists .Chemical Reactions Analysis

Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They can undergo C–C and C–N coupling reactions and reductions easily . In Arabidopsis, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 (CYP) 71B6 were found to be involved in the biosynthesis of indole-3-carbaldehyde and its derivatives .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis Techniques : 1-Hydroxyindole-3-carbaldehyde can be synthesized through the reduction of 2-nitrophenylacetaldehyde and subsequent reactions. This process involves producing unstable 1-hydroxyindole, which is then trapped as 1-acetoxyindole. Further reactions yield various derivatives like 1-methoxyindole and 1-methoxy-NN-dimethyl-tryptamine (Acheson et al., 1979).

Chemical Reactions : This compound exhibits interesting chemical behavior, such as undergoing nucleophilic substitution reactions, where it acts as a versatile electrophile. This reactivity is crucial for the production of various substituted indole derivatives, expanding its potential applications in organic synthesis (Yamada et al., 2012).

Formation of Novel Derivatives : this compound is also instrumental in forming novel synthetic intermediates, which are further used to synthesize various analogs. This highlights its utility in the creation of diverse chemical entities (Yamada et al., 2004).

Applications in Material Science and Pharmacology

Corrosion Inhibition : Studies have shown its potential as a corrosion inhibitor for mild steel. This application is crucial in industrial settings, where metal preservation is essential (Ashhari & Sarabi, 2015).

- izing fluorescent sensors. These sensors have applications in detecting metal ions like Al3+, showcasing the compound's role in analytical chemistry and environmental monitoring (Jiang et al., 2011).

Photophysical Properties and Environmental Applications

Photophysical Studies : The compound's derivatives have been the subject of photophysical studies. These investigations provide insights into their excited-state behaviors, which are relevant in fields like photochemistry and materials science (Yin et al., 2016).

Environmental Implications : Research on its oxidation mechanisms, particularly with inorganic peroxo anions, is crucial for understanding its environmental fate and transformation pathways. This knowledge is vital for assessing its environmental impact and potential applications in wastewater treatment or pollution remediation (Balón et al., 1993).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Indoles, including 1-Hydroxyindole-3-carbaldehyde, are significant heterocycles found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs and plants. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Future research could focus on the development of novel methods of synthesis and the exploration of their potential therapeutic applications .

Propriétés

IUPAC Name |

1-hydroxyindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-6-7-5-10(12)9-4-2-1-3-8(7)9/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGICCHVXAZFEQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457871 | |

| Record name | 1H-Indole-3-carboxaldehyde, 1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67282-51-3 | |

| Record name | 1H-Indole-3-carboxaldehyde, 1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Nitropyrrolo[1,2-a]indol-4-one](/img/structure/B3356495.png)

![7-Nitropyrrolo[1,2-a]indol-4-one](/img/structure/B3356499.png)

![1-[2-(Pyridazin-4-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3356522.png)

![5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B3356548.png)

![5-[Hydroxy(methylamino)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B3356549.png)

![Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B3356550.png)

![(2Z)-3-(5-Methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3356591.png)